molecular formula C18H18NO7P B1448112 Glyphosphate-FMOC CAS No. 1373205-41-4

Glyphosphate-FMOC

Cat. No.: B1448112
CAS No.: 1373205-41-4
M. Wt: 391.3 g/mol
InChI Key: VJROATGKXPCGPH-UHFFFAOYSA-N
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Description

Glyphosphate-FMOC is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is particularly significant in the fields of drug synthesis, catalysis, and materials science.

Mechanism of Action

Target of Action

Glyphosate-FMOC, also known as 2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Mode of Action

Upon application to crops, Glyphosate-FMOC binds to the enzyme EPSPS and inhibits its functions . This results in hindered plant growth . The manufacturing of Glyphosate-FMOC involves mixing it with different formulations to stabilize the active ingredient and enhance its penetration into plant parts .

Biochemical Pathways

The glyphosate degradation in bacteria occurs by two different metabolic pathways which are the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway . The first one involves the action of an oxidoreductase (glyphosate oxidoreductase or GOX) or also a glycine oxidase, yielding AMPA and glyoxylate as degradation products .

Pharmacokinetics

The pharmacokinetics of Glyphosate-FMOC involves several steps. After the herbicide is applied, it is absorbed through foliage, and minimally through roots, and from there translocated to growing points . The Glyphosate-FMOC is then detected and quantified using methods such as liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) .

Result of Action

The result of Glyphosate-FMOC’s action is the inhibition of plant growth . By binding to and inhibiting the function of the enzyme EPSPS, Glyphosate-FMOC prevents the synthesis of essential aromatic amino acids, leading to hindered plant growth .

Action Environment

The action of Glyphosate-FMOC can be influenced by various environmental factors. For instance, the presence of metal ions in the sample matrix can inhibit the derivatization reaction, affecting the detection and quantification of Glyphosate-FMOC . Furthermore, the temperature can influence the uptake, biotransformation, possible detoxification, and possible excretion or storage of Glyphosate-FMOC in organisms .

Preparation Methods

The synthesis of Glyphosphate-FMOC typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The preparation methods include:

    Mixed Anhydride Method: This method involves the reaction of the protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) as a reagent.

    Acid Chloride Method: This method uses acid chlorides to react with the protected amino acid, resulting in the formation of the desired compound.

Chemical Reactions Analysis

Glyphosphate-FMOC undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glyphosphate-FMOC has a wide range of applications in scientific research, including:

    Drug Synthesis: The compound is used as a coupling agent in peptide synthesis, enabling the formation of complex drug molecules.

    Catalysis: Its unique structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and yields.

    Materials Science: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.

Comparison with Similar Compounds

Glyphosphate-FMOC is unique due to its specific structure and reactivity. Similar compounds include:

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound is used in similar applications but has different functional groups and reactivity.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine: Another related compound with distinct properties and applications.

These compounds share some similarities in their use as coupling agents in peptide synthesis but differ in their specific structures and reactivity.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROATGKXPCGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164367
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373205-41-4
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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